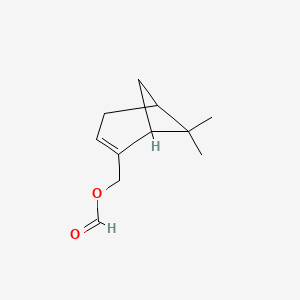

Myrtenyl formate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Myrtenyl formate, also known as fema 3405, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (+)-Myrtenyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+)-myrtenyl formate is primarily located in the membrane (predicted from logP) and cytoplasm (+)-Myrtenyl formate is an oily, pine, and woody tasting compound that can be found in herbs and spices. This makes (+)-myrtenyl formate a potential biomarker for the consumption of this food product.

科学的研究の応用

Introduction to Myrtenyl Formate

This compound is an organic compound classified as a monoterpene ester, derived from myrtenol and formic acid. It is characterized by its chemical formula C11H16O2 and is recognized for its distinctive woody and pine-like aroma. The compound has garnered attention for its diverse applications in various fields, particularly in flavoring, fragrance, and potential therapeutic uses.

Flavoring and Fragrance Industry

This compound is primarily used as a flavoring agent in the food industry. Its pleasant scent makes it suitable for use in:

- Food Products : Enhancing the flavor profiles of beverages, candies, and baked goods.

- Cosmetics : Incorporated into perfumes and personal care products for its aromatic qualities.

The European Food Safety Authority (EFSA) has evaluated this compound for its safety as a flavoring substance, confirming its use in various food applications without significant health risks .

Therapeutic Potential

Recent studies have explored the cytotoxic properties of myrtenyl derivatives, including this compound, indicating potential applications in cancer therapy. Research has shown that:

- Cytotoxic Activity : Myrtenyl derivatives exhibit significant cytotoxic effects against various cancer cell lines, including gastric, breast, and colon adenocarcinoma cells .

- Mechanism of Action : The cytotoxicity appears to be selective for proliferating cancer cells while sparing non-proliferating cells, suggesting a targeted therapeutic approach .

Case Study: Novel Myrtenyl Derivatives

A study synthesized novel myrtenyl grafted pseudo-peptides that demonstrated promising anticancer properties. Key findings include:

- Synthesis Methodology : Utilized Ugi four-component reactions to create complex structures with high atom economy.

- Cytotoxicity Testing : Thirteen derivatives were evaluated for their ability to induce cell death in cancerous cells at varying concentrations, with some achieving EC50 values as low as 21 nM .

- Selectivity : Certain derivatives showed reduced viability in proliferating CD4+ T lymphocytes while preserving the viability of non-proliferating cells, indicating a potential for selective targeting in immunotherapy .

Antimicrobial Properties

This compound and its derivatives have been studied for their antimicrobial effects. Research indicates that:

- Bactericidal Activity : Some myrtenyl derivatives have shown effectiveness against various bacterial strains, suggesting potential use as natural preservatives in food products or therapeutic agents against infections.

Insecticidal Applications

Certain studies have reported the insecticidal properties of myrtenyl-based compounds. These applications are particularly relevant in agriculture:

- Pest Control : Myrtenyl derivatives may serve as eco-friendly alternatives to synthetic pesticides due to their natural origin and effectiveness against specific pest species.

化学反応の分析

Hydrolysis and Functional Group Interconversion

The formate ester undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Myrtenyl formate+H2OH+Myrtenol+Formic acid

Basic Hydrolysis (Saponification) :

Myrtenyl formate+NaOH→Myrtenol+Sodium formate

Myrtenol, the hydrolysis product, is a precursor for Ugi multicomponent reactions , enabling synthesis of cytotoxic pseudo-peptides (e.g., hybrid compounds with triazole or dyine moieties) .

Thermal Decomposition Pathways

At elevated temperatures (>200°C), this compound decomposes via:

-

Ester pyrolysis : Release of formic acid and myrtenol, followed by fragmentation of the bicyclic skeleton.

-

Retro-Diels-Alder reactions : Generation of monoterpene fragments (e.g., α-pinene derivatives) .

GC/MS studies reveal decomposition products:

| Decomposition Product | Proposed Pathway |

|---|---|

| Menthatriene | Cycloreversion of pinane system |

| Cymene | Aromatization of terpene |

| Verbenes | Isomerization of myrtenol |

Derivatization in Multicomponent Reactions

This compound derivatives participate in Ugi-4CR and CuAAC (copper-catalyzed azide-alkyne cycloaddition) for drug discovery:

Ugi Reaction Example :

-

Reactants: Myrtenal (from hydrolysis), acetic acid, benzylamine, cyclohexyl isocyanide.

-

Product: Myrtenyl pseudo-peptide hybrids (e.g., cytotoxic compound 3b , EC₅₀ = 240 ng/mL) .

CuAAC Example :

-

Reaction: Myrtenyl azide + terminal alkyne → 1,4-disubstituted triazole.

Biological Reactivity

Myrtenyl derivatives exhibit selective cytotoxicity in proliferating CD4+ T cells (e.g., 60% viability reduction at 60 ng/mL) . Proposed mechanisms include:

-

Disruption of lipid membranes via hydrophobic interactions.

Stability and Storage

特性

CAS番号 |

72928-52-0 |

|---|---|

分子式 |

C11H16O2 |

分子量 |

180.24 g/mol |

IUPAC名 |

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl formate |

InChI |

InChI=1S/C11H16O2/c1-11(2)9-4-3-8(6-13-7-12)10(11)5-9/h3,7,9-10H,4-6H2,1-2H3 |

InChIキー |

QHPJGDWWLWJMPM-UHFFFAOYSA-N |

SMILES |

CC1(C2CC=C(C1C2)COC=O)C |

正規SMILES |

CC1(C2CC=C(C1C2)COC=O)C |

密度 |

d20 1.01 1.004-1.010 (20°) |

Key on ui other cas no. |

72928-52-0 |

物理的記述 |

Almost colourless liquid; powerful woody pine note with an oily undertone of the linseed type |

溶解性 |

Insoluble in water; soluble in organic solvents and oils Miscible at room temperature (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。